molecular formula C7H15ClFNO B2694831 [4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride CAS No. 1955558-25-4

[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride

Cat. No.: B2694831
CAS No.: 1955558-25-4
M. Wt: 183.65
InChI Key: WKICRCAUXWOZEC-UHFFFAOYSA-N
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Description

[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C₇H₁₅ClFNO It is a derivative of oxane, featuring a fluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions using suitable amines and reducing agents like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or imines.

    Reduction: Reduction reactions can convert the oxane ring to more saturated forms or reduce any imine intermediates back to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be employed under basic or neutral conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of more saturated amines.

    Substitution: Introduction of new functional groups replacing the fluoromethyl group.

Scientific Research Applications

[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound can serve as a probe for studying biological pathways involving amine and fluorine interactions.

    Industrial Chemistry: It can be utilized in the development of new materials with specific chemical properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of [4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    [4-(Bromomethyl)oxan-4-yl]methanamine hydrochloride: Similar structure but with a bromomethyl group instead of a fluoromethyl group.

    [4-(Hydroxymethyl)oxan-4-yl]methanamine hydrochloride: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.

Uniqueness

  • The presence of the fluoromethyl group in [4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and hydroxy analogs. This can result in improved pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

[4-(fluoromethyl)oxan-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKICRCAUXWOZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)CF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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